molecular formula C13H11NO4 B12632947 5,7-Dimethylquinoline-2,3-dicarboxylic acid CAS No. 948293-89-8

5,7-Dimethylquinoline-2,3-dicarboxylic acid

Cat. No.: B12632947
CAS No.: 948293-89-8
M. Wt: 245.23 g/mol
InChI Key: OTTGUNWLXHAZHF-UHFFFAOYSA-N
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Description

5,7-Dimethylquinoline-2,3-dicarboxylic acid: is a heterocyclic organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol It is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions of the quinoline ring, along with methyl groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethyl aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce quinoline-2,3-dimethanol .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dimethylquinoline-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for drug development .

Medicine: In medicine, this compound and its derivatives are being investigated for their therapeutic potential. Studies have shown promising results in the treatment of certain diseases, making it a compound of interest in pharmaceutical research .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,7-Dimethylquinoline-2,3-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of carboxylic acid groups at the 2 and 3 positions enhances its reactivity and potential for forming derivatives .

Properties

CAS No.

948293-89-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

5,7-dimethylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C13H11NO4/c1-6-3-7(2)8-5-9(12(15)16)11(13(17)18)14-10(8)4-6/h3-5H,1-2H3,(H,15,16)(H,17,18)

InChI Key

OTTGUNWLXHAZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)C(=O)O)C(=O)O)C

Origin of Product

United States

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